molecular formula C8H6ClNO B1593030 7-Chloroisoindolin-1-one CAS No. 658683-16-0

7-Chloroisoindolin-1-one

Cat. No. B1593030
M. Wt: 167.59 g/mol
InChI Key: VINJECBDFXCRNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloroisoindolin-1-one is a chemical compound used in laboratory chemicals and the manufacture of chemical compounds . It is related to 7-amino-4-chloroisoindolin-1-one .


Synthesis Analysis

A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is featured by group tolerance, high efficiency, and yields .


Molecular Structure Analysis

While specific molecular structure analysis for 7-Chloroisoindolin-1-one was not found, isoindolin-1-one derivatives have been studied as potent PI3K inhibitors . These studies involved molecular docking, molecular dynamics (MD), molecular mechanics, Poisson–Boltzmann/generalized Born surface area (MM-PB/GBSA) binding free energy calculation, and three-dimensional structure–activity relationship (3D-QSAR) study .


Chemical Reactions Analysis

The synthesis of 3-hydroxyisoindolin-1-ones involves various chemical reactions. These include selective addition of organometallic reagents, reduction of phthalimides, and tandem oxidative C–H activation and annulation reactions in the presence of palladium or rhodium catalysts .

Scientific Research Applications

1. Ultrasonic-assisted Synthesis of Isoindolin-1-one Derivatives

  • Summary of Application : Isoindolin-1-one derivatives are synthesized using ultrasonic irradiation. This method is practical and efficient, and it can be performed on a multigram scale .
  • Methods of Application : The synthesis involves the preparation of 3-hydroxyisoindolin-1-ones from 3-alkylidenephtalides under ultrasonic irradiation .
  • Results or Outcomes : The synthesis is characterized by group tolerance, high efficiency, and yields. It can also be extended to access other motifs of isoindolin-1-ones .

2. Synthesis and Evaluation of Isoindoline-1,3-dione Derivatives

  • Summary of Application : Isoindoline-1,3-dione derivatives are synthesized and evaluated against blood cancer using K562 and Raji cell lines .
  • Methods of Application : The synthesis involves the preparation of N-substituted imides, isoindoline-1,3-dione derivatives .
  • Results or Outcomes : The influence of phthalimide derivatives on the survival of the cancer cells is determined through a cytotoxicity assay .

3. Synthesis of Isoindolin-1-one Derivatives via Ultrasonic Irradiation

  • Summary of Application : A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation .
  • Methods of Application : This practical synthesis is featured by group tolerance, high efficiency and yields. The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .
  • Results or Outcomes : The synthesis of isoindolin-1-one derivatives via ultrasonic irradiation has been found to be efficient and practical, and it can be performed on a multigram scale .

4. Extension of Methodology to Access Other Scaffolds of Isoindoline-1-ones

  • Summary of Application : By taking advantage of 3-hydroxyisoindolin-1-ones as the synthetic equivalents of the reactive N-acyliminium ion (NAI) intermediates, the methodology has been extended to access other scaffolds of isoindolin-1-ones .
  • Methods of Application : The extension of the methodology involves the use of 3-hydroxyisoindolin-1-ones as the synthetic equivalents of the reactive N-acyliminium ion (NAI) intermediates .
  • Results or Outcomes : The extension of the methodology has allowed for the access to other scaffolds of isoindolin-1-ones .

5. Ultrasonic-assisted-synthesis of Isoindolin-1-one Derivatives

  • Summary of Application : A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation .
  • Methods of Application : This practical synthesis is featured by group tolerance, high efficiency and yields. The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .
  • Results or Outcomes : The synthesis of isoindolin-1-one derivatives via ultrasonic irradiation has been found to be efficient and practical, and it can be performed on a multigram scale .

6. Extension of Methodology to Access Other Scaffolds of Isoindoline-1-ones

  • Summary of Application : By taking the advantage of 3-hydroxyisoindolin-1-ones as the synthetic equivalents of the reactive N-acyliminium ion (NAI) intermediates, the methodology has been extended to access other scaffolds of isoindoline-1-ones .
  • Methods of Application : The extension of the methodology involves the use of 3-hydroxyisoindolin-1-ones as the synthetic equivalents of the reactive N-acyliminium ion (NAI) intermediates .
  • Results or Outcomes : The extension of the methodology has allowed for the access to other scaffolds of isoindolin-1-ones .

Safety And Hazards

According to its Safety Data Sheet, 7-Chloroisoindolin-1-one is classified as having acute toxicity when ingested (Category 4, H302) and can cause skin sensitization (Category 1, 1A, 1B, H317) .

Future Directions

While specific future directions for 7-Chloroisoindolin-1-one were not found, the field of medicinal chemistry continues to evolve with the development of new synthetic strategies and the discovery of novel bioactive compounds . The use of sustainable technologies like ultrasonic irradiation in the synthesis of isoindolin-1-ones represents one such direction .

properties

IUPAC Name

7-chloro-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-6-3-1-2-5-4-10-8(11)7(5)6/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINJECBDFXCRNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)Cl)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622752
Record name 7-Chloro-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloroisoindolin-1-one

CAS RN

658683-16-0
Record name 7-Chloro-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-2,3-dihydro-1H-isoindol-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloroisoindolin-1-one
Reactant of Route 2
7-Chloroisoindolin-1-one
Reactant of Route 3
7-Chloroisoindolin-1-one
Reactant of Route 4
7-Chloroisoindolin-1-one
Reactant of Route 5
7-Chloroisoindolin-1-one
Reactant of Route 6
7-Chloroisoindolin-1-one

Citations

For This Compound
1
Citations
F Zhang, R Zhao, L Zhu, Y Yu, S Liao, ZX Wang… - Cell Reports Physical …, 2022 - cell.com
The formation of thermodynamically accessible metallacycle is crucial to achieve site-selective C–H bond activation. Here, we report an isocyanide-bridging C–H activation through the …
Number of citations: 7 www.cell.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.